molecular formula C20H22N4O9 B8192849 16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one

16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one

Cat. No.: B8192849
M. Wt: 462.4 g/mol
InChI Key: DZZXOSVFJHEYOX-UHFFFAOYSA-N
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Description

The compound with the identifier “16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12315-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] . This compound has a molecular formula of C20H22N4O9 and a molecular weight of 462.41 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] involves the reaction of 15-Crown-4 with 4-(2,4-Dinitrophenylazo)phenol under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and purification processes.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: While not intended for therapeutic use, it can be used in drug discovery and development research.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] involves its ability to form complexes with metal ions and other molecules. The crown ether moiety can encapsulate metal ions, affecting their reactivity and interactions. The dinitrophenylazo group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    15-Crown-5: Another crown ether with a similar structure but different ring size.

    18-Crown-6: A larger crown ether with different complexation properties.

    4-(2,4-Dinitrophenylazo)phenol: The parent compound without the crown ether moiety.

Uniqueness

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is unique due to the combination of the crown ether and dinitrophenylazo functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

IUPAC Name

16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O9/c25-20-14-9-16(21-22-18-2-1-17(23(26)27)11-19(18)24(28)29)10-15(20)13-33-8-6-31-4-3-30-5-7-32-12-14/h1-2,9-11,22H,3-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZXOSVFJHEYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC2=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C(C2=O)COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCOCC2=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=C(C2=O)COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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